N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide is a heterocyclic compound featuring a fused acenaphtho[5,4-d]thiazole core substituted with a 2-phenylacetamide group at the 8-position.
Properties
IUPAC Name |
2-phenyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-18(11-13-5-2-1-3-6-13)22-21-23-20-16-8-4-7-14-9-10-15(19(14)16)12-17(20)25-21/h1-8,12H,9-11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQWXSOWTBUFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Structural Characteristics
The compound features a fused acenaphthothiazole framework, which is known for its diverse biological properties. The presence of a phenylacetamide moiety enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 358.39 g/mol.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors due to its structural characteristics. The acenaphthothiazole moiety may facilitate binding to hydrophobic pockets in target proteins, while the phenylacetamide group could enhance interactions with polar or charged residues.
Antitumor Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- In Vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including L1210 leukemia cells. These compounds demonstrated 4-6 fold increased cytotoxicity compared to their analogs lacking the thiazole ring .
- In Vivo Studies : In animal models, certain derivatives have shown promising results in reducing tumor size and preventing metastasis. For example, one study noted that a related compound exhibited potent antitumor effects against melanoma models.
Data Table: Summary of Biological Activities
Case Studies
- Study on Antitumor Effects : A research team investigated the antitumor properties of a derivative of this compound in vitro and in vivo. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through caspase activation pathways.
- Mechanistic Insights : Another study focused on elucidating the binding interactions between the compound and specific protein targets involved in cancer progression. Molecular docking simulations indicated favorable binding affinities with enzymes critical for nucleotide synthesis.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the evidence. Key aspects include:
Structural Analogues and Substituent Effects
Key Observations :
- The 2-phenylacetamide group may improve solubility over bulkier naphthamide substituents , while retaining hydrogen-bonding capabilities via the amide carbonyl.
- Triazole-containing analogs (e.g., compounds 6a-m in ) exhibit distinct electronic profiles due to the triazole ring’s dipole moment, which may alter pharmacokinetics compared to thiazole-based systems.
Spectral Comparisons :
- IR Spectroscopy : The target compound’s amide C=O stretch (~1670 cm⁻¹) aligns with acetamide derivatives in . Thiazole C-S and C-N stretches (~1250–1300 cm⁻¹) are distinct from triazole C-N (~1350 cm⁻¹) in .
- NMR : The phenylacetamide’s protons (δ ~5.4 ppm for –CH2– in ) and aromatic signals (δ ~7.2–8.4 ppm) would mirror analogs but differ in splitting patterns due to the acenaphtho-thiazole core’s anisotropic effects.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
